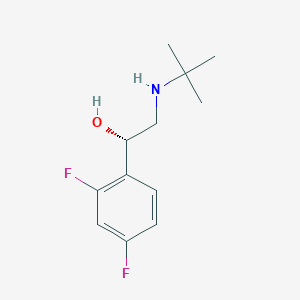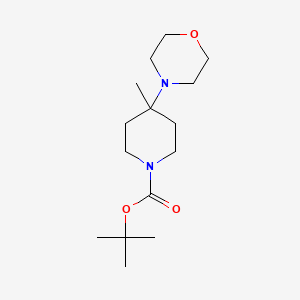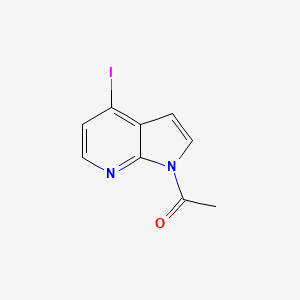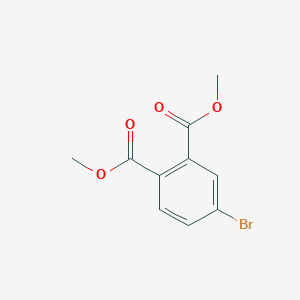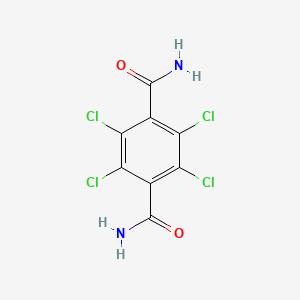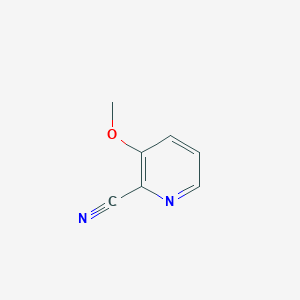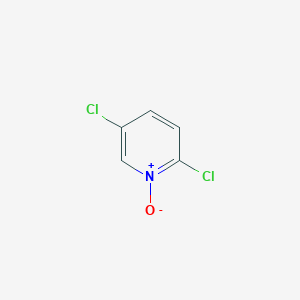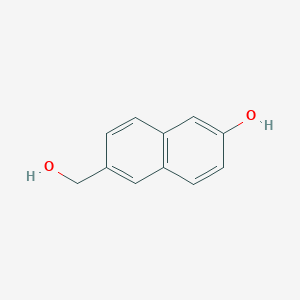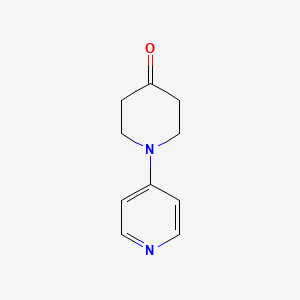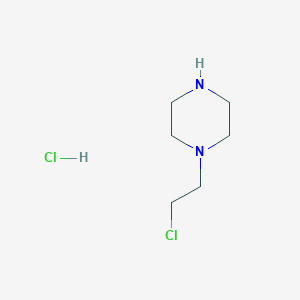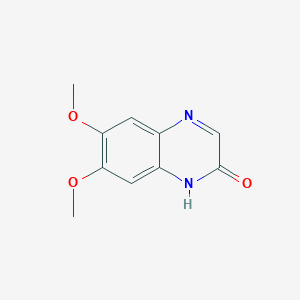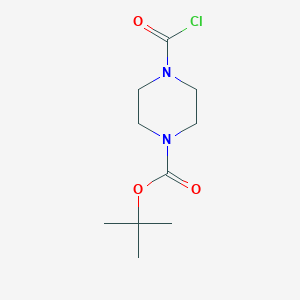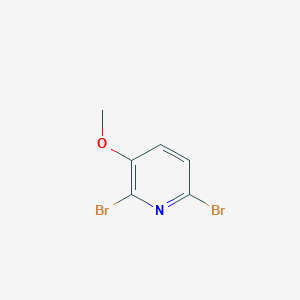
N-tert-Butylbenzenesulfinimidoyl Chloride
概要
説明
N-tert-Butylbenzenesulfinimidoyl Chloride is an organic compound with the chemical formula C10H14ClNS. It is known for its utility as an oxidant in organic synthesis reactions. This compound is a good electrophile, and its sulfimide S=N bond can be attacked by nucleophiles such as alkoxides, enolates, and amide ions .
準備方法
N-tert-Butylbenzenesulfinimidoyl Chloride can be synthesized quickly and in near-quantitative yield by reacting phenyl thioacetate with tert-butyldichloroamine in hot benzene. After the reaction is complete, the product can be isolated as a yellow, moisture-sensitive solid by vacuum distillation .
化学反応の分析
N-tert-Butylbenzenesulfinimidoyl Chloride undergoes various types of reactions, including:
Oxidation: It is used as an oxidant in organic synthesis reactions.
Substitution: The S=N bond can be attacked by nucleophiles such as alkoxides, enolates, and amide ions.
Common reagents and conditions used in these reactions include alkoxides, enolates, and amide ions. Major products formed from these reactions include ketones and other oxidized products .
科学的研究の応用
N-tert-Butylbenzenesulfinimidoyl Chloride is widely used in scientific research, particularly in organic chemistry. It is employed as an oxidant for various organic synthesis reactions, including the formation of carbon-carbon bonds and the oxidation of alcohols to aldehydes and ketones . Its ability to act as a good electrophile makes it valuable in the synthesis of complex organic molecules.
作用機序
The mechanism by which N-tert-Butylbenzenesulfinimidoyl Chloride exerts its effects involves the attack of a nucleophile, such as an alkoxide, on the S=N bond. The resulting intermediate collapses and ejects a chloride ion, which is a good leaving group. The resulting sulfimide has two resonance forms, making the nitrogen basic. This basic nitrogen can abstract a hydrogen adjacent to the oxygen, forming a new C=O bond and ejecting a neutral sulfenamide, giving ketone as the product .
類似化合物との比較
N-tert-Butylbenzenesulfinimidoyl Chloride can be compared with other similar compounds such as:
N-tert-Butylphenylsulfinimidoyl Chloride: Similar in structure and reactivity, used in similar oxidation reactions.
This compound: Another variant with similar applications in organic synthesis.
These compounds share similar reactivity patterns and are used in similar types of organic synthesis reactions, highlighting the versatility and utility of this compound in various chemical processes.
特性
IUPAC Name |
tert-butylimino-chloro-phenyl-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJYQVFWNHEPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=S(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463732 | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49591-20-0 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49591-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049591200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE5325ZY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?
A1: this compound (1) is a versatile oxidizing agent primarily used for the dehydrogenation of various organic compounds. [] It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. [] The reaction proceeds smoothly in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). [, ] It is also employed in the synthesis of α,β-unsaturated ketones from ketones, imines from amines, and nitrones from hydroxylamines. [] Furthermore, it facilitates the conversion of N-carbobenzyloxy (Cbz) amines to N-Cbz ketimines. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: The reactivity of this compound (1) stems from the electrophilic nature of the sulfur atom in the sulfinimidoyl chloride group. The electron-withdrawing chlorine atom further enhances the electrophilicity, making it susceptible to nucleophilic attack. The presence of the tert-butyl group provides steric hindrance, influencing the selectivity of the reagent in certain reactions. [, , ]
Q3: Can you describe a specific example of this compound's use in organic synthesis?
A3: One example is the one-pot β-substitution of enones with alkyl groups. [] This reaction involves the conjugate addition of a higher-order dialkyl cyanocuprate to an enone. Subsequently, treatment with this compound (1) at -78°C leads to the formation of a β-alkyl enone in good to high yields. This method offers an effective strategy for introducing alkyl substituents at the β-position of enones. []
Q4: What are the advantages of using this compound as an oxidizing agent compared to other common reagents?
A4: this compound (1) offers several advantages over traditional oxidizing agents like chromium-based reagents (Jones, Sarett, Collins), Dess-Martin periodinane, or activated DMSO (Swern oxidation). Firstly, it avoids the use of toxic chromium compounds and explosive hypervalent iodine reagents. [] Secondly, unlike Swern oxidation, which requires strict temperature control due to unstable intermediates and produces foul-smelling dimethyl sulfide, reactions with (1) are simpler to execute. [] They proceed under mild conditions without the need for rigorous temperature control and tolerate a wider range of solvents, including toluene, THF, acetonitrile, and DMF. []
Q5: Are there any catalytic applications of this compound in organic synthesis?
A5: Yes, while this compound (1) is often used stoichiometrically, a catalytic method has been developed using N-tert-butylbenzenesulfenamide (2) in conjunction with a stoichiometric amount of N-chlorosuccinimide (NCS). [] This catalytic approach addresses potential purification challenges associated with the stoichiometric use of (1), making it a more appealing option for large-scale synthesis. []
Q6: What are the storage recommendations for this compound?
A6: this compound (1) should be stored under an inert atmosphere like nitrogen or argon to prevent hydrolysis. [] A visual indicator of hydrolysis is the disappearance of the characteristic yellow color. It's essential to handle the reagent in a well-ventilated area (fume hood) due to its potential to decompose at temperatures above 160 °C. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


